Cas no 5594-91-2 (1H-indol-5-yl acetate)

1H-indol-5-yl acetate structure
1H-indol-5-yl acetate structure
Product Name:1H-indol-5-yl acetate
CAS No:5594-91-2
MF:C10H9NO2
MW:175.183962583542
MDL:MFCD00151952
CID:1601584
PubChem ID:11600757
Update Time:2025-04-21

1H-indol-5-yl acetate Chemical and Physical Properties

Names and Identifiers

    • 1H-indol-5-yl acetate
    • 1H-indol-5-ol, acetate (ester)
    • LogP
    • 5-Acetoxyindole
    • QHPPUHQLQLSMHC-UHFFFAOYSA-N
    • MFCD00151952
    • Q-102574
    • BCP029260
    • 5594-91-2
    • DTXSID10469225
    • AC-27787
    • AKOS006272441
    • A830868
    • SCHEMBL272553
    • MDL: MFCD00151952
    • Inchi: 1S/C10H9NO2/c1-7(12)13-9-2-3-10-8(6-9)4-5-11-10/h2-6,11H,1H3
    • InChI Key: QHPPUHQLQLSMHC-UHFFFAOYSA-N
    • SMILES: O(C(C)=O)C1C=CC2=C(C=CN2)C=1

Computed Properties

  • Exact Mass: 175.06337
  • Monoisotopic Mass: 175.063328530g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 42.1Ų

Experimental Properties

  • Density: 1.256
  • Boiling Point: 339.08°C at 760 mmHg
  • Flash Point: 158.87°C
  • Refractive Index: 1.634
  • PSA: 42.09

1H-indol-5-yl acetate Pricemore >>

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